2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide
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Overview
Description
2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with 2H-1,4-benzothiazin-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Activity: It has shown promising antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Chemical Biology: The compound is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-benzothiazin-3-one: Known for its calcium antagonistic and calmodulin antagonistic activities.
1,4-benzothiazine derivatives: These compounds have been studied for their antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide is unique due to its specific structure that combines the benzothiazine core with a chlorobenzyl sulfide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNS2/c16-12-6-2-1-5-11(12)9-19-15-10-18-14-8-4-3-7-13(14)17-15/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBYNYVAQPCGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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